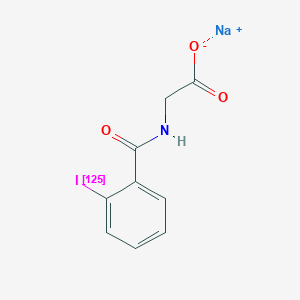
Iodohippurate sodium i-125
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-((125)I)iodohippurate is an isotopically modified compound, an organic sodium salt and a sodium 2-iodohippurate. It has a role as a radiopharmaceutical. It is functionally related to a N-benzoylglycine.
生物活性
Iodohippurate sodium I-125 (I-125 OIH) is a radiopharmaceutical compound primarily used in nuclear medicine for renal imaging and function assessment. This article explores its biological activity, pharmacokinetics, and clinical applications, supported by data tables and relevant research findings.
Overview of this compound
I-125 is a radioisotope of iodine with a physical half-life of 60.14 days and a biological half-life ranging from 120 to 138 days when unbound in the body. It emits low-energy gamma radiation (35.5 keV), making it suitable for diagnostic imaging while minimizing damage to surrounding tissues . The compound is particularly utilized for assessing kidney function due to its renal clearance properties.
Pharmacokinetics
Absorption and Distribution:
this compound is administered intravenously, allowing rapid distribution to the kidneys. Its renal clearance is comparable to that of inulin, making it an effective marker for glomerular filtration rate (GFR) measurements. Studies have shown that renal clearances of this compound measure 90% to 100% of simultaneous classic clearances of inulin, demonstrating its efficacy in renal diagnostics .
Plasma Binding:
The plasma binding of I-125 OIH varies between 8% to 27%, with binding being labile and dissociable. This characteristic affects the pharmacokinetics and interpretation of clearance values in clinical settings .
Excretion:
The primary route of excretion for this compound is through urine, with significant urinary excretion occurring within the first few days post-administration. The urinary excretion rate decreases markedly after intake, which can complicate routine monitoring .
Biological Activity and Clinical Applications
This compound is primarily used for evaluating renal function through GFR measurements. Its application extends to:
- Diagnostic Imaging: Used in scintigraphy to visualize kidney function and blood flow.
- Renal Studies: Provides insights into renal pathology by assessing tubular secretion and overall kidney performance.
The following table summarizes key studies on the biological activity of this compound:
Case Studies
-
Case Study on Renal Function Assessment:
A study involving patients with suspected renal impairment utilized this compound for GFR assessment. Results indicated that the compound provided reliable measurements compared to traditional methods, affirming its role in clinical diagnostics. -
Clinical Application in Pediatric Patients:
In a pediatric cohort, this compound was used to evaluate kidney function without significant adverse effects. The study emphasized its safety profile and effectiveness in younger populations, where alternative methods may pose higher risks .
Safety and Regulatory Considerations
The use of this compound is subject to regulatory guidelines due to its radioactive nature. Safety data indicate that the thyroid gland is the critical organ for uptake, with specific dose limits established for both ingestion and inhalation routes . Monitoring protocols are essential to ensure patient safety during administration.
化学反応の分析
Isotopic Exchange Reactions
-
Iodohippuric acid isomers undergo isotopic exchange reactions with radioiodine (<sup>125</sup>I–) . The exchange occurs more rapidly for ortho- and para- isomers compared to the meta- isomer .
-
The isotopic-exchange radioiodination reaction can be expressed as: IHA + Na<sup>125</sup>I → <sup>125</sup>IHA + NaI .
-
The kinetics of the reaction depend on the concentration of both the iodohippuric acid isomer and the radioiodine .
Factors Affecting Radiochemical Yield
Kinetics and Thermodynamics
-
The kinetics of the isotopic exchange reaction follow an exponential exchange law: –ln(1–F)=[A]+[B]Rt where F is the fraction of the exchange, A is the concentration of IHA, B is the concentration of Na<sup>125</sup>I, R is the isotopic exchange rate, and t is time .
-
The specific rate constant (k) can be calculated from the slope (p) of the plot of log(1 – F) versus time using the equations: –2.303log(1–F)=Pt and k=a2.303P where a=[125I]+IHA .
Exchange Reactions
-
Iodohippurate sodium i-125 can participate in exchange reactions where the iodine atom is substituted with other halogens or functional groups under specific conditions.
Stability
特性
CAS番号 |
7230-65-1 |
|---|---|
分子式 |
C9H7INNaO3 |
分子量 |
325.05 g/mol |
IUPAC名 |
sodium;2-[(2-(125I)iodanylbenzoyl)amino]acetate |
InChI |
InChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13);/q;+1/p-1/i10-2; |
InChIキー |
XYITYKDGJLHYPW-KYMMBCSGSA-M |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |
異性体SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])[125I].[Na+] |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















